N4,N4-dimethyl-2-(piperidin-1-yl)pyrimidine-4,5-diamine N4,N4-dimethyl-2-(piperidin-1-yl)pyrimidine-4,5-diamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17879521
InChI: InChI=1S/C11H19N5/c1-15(2)10-9(12)8-13-11(14-10)16-6-4-3-5-7-16/h8H,3-7,12H2,1-2H3
SMILES:
Molecular Formula: C11H19N5
Molecular Weight: 221.30 g/mol

N4,N4-dimethyl-2-(piperidin-1-yl)pyrimidine-4,5-diamine

CAS No.:

Cat. No.: VC17879521

Molecular Formula: C11H19N5

Molecular Weight: 221.30 g/mol

* For research use only. Not for human or veterinary use.

N4,N4-dimethyl-2-(piperidin-1-yl)pyrimidine-4,5-diamine -

Specification

Molecular Formula C11H19N5
Molecular Weight 221.30 g/mol
IUPAC Name 4-N,4-N-dimethyl-2-piperidin-1-ylpyrimidine-4,5-diamine
Standard InChI InChI=1S/C11H19N5/c1-15(2)10-9(12)8-13-11(14-10)16-6-4-3-5-7-16/h8H,3-7,12H2,1-2H3
Standard InChI Key RAXFDSISBHHCFU-UHFFFAOYSA-N
Canonical SMILES CN(C)C1=NC(=NC=C1N)N2CCCCC2

Introduction

Chemical Identity and Structural Features

N4,N4-Dimethyl-2-(piperidin-1-yl)pyrimidine-4,5-diamine is a bicyclic organic compound characterized by a pyrimidine core substituted with dimethylamino and piperidinyl groups. Its molecular formula is C11H19N5, with a molecular weight of 221.30 g/mol . The IUPAC name, 4-N,4-N-dimethyl-2-piperidin-1-ylpyrimidine-4,5-diamine, reflects its substitution pattern:

  • A piperidine ring attached to the pyrimidine’s 2-position via a nitrogen atom.

  • Two methyl groups on the N4 amine.

  • An additional amine group at the 5-position.

Key Structural Data

PropertyValueSource
Molecular FormulaC11H19N5
Molecular Weight221.30 g/mol
SMILESCN(C)C1=NC(=NC=C1N)N2CCCCC2
InChIKeyRAXFDSISBHHCFU-UHFFFAOYSA-N

The compound’s three-dimensional conformation reveals a planar pyrimidine ring with the piperidine moiety adopting a chair configuration, optimizing steric interactions . This structural arrangement may enhance binding to biological targets, as seen in analogous pyrimidine derivatives .

Synthesis and Chemical Properties

Synthetic Routes

The synthesis of N4,N4-dimethyl-2-(piperidin-1-yl)pyrimidine-4,5-diamine typically involves multistep nucleophilic substitution reactions. A representative method includes:

  • Alkylation of Pyrimidine Precursors: Reacting 2,4-dichloropyrimidine with piperidine under basic conditions to introduce the piperidinyl group at the 2-position.

  • Amination at the 4-Position: Treating the intermediate with dimethylamine to install the dimethylamino group.

  • Functionalization at the 5-Position: Introducing the amine group via nitration followed by reduction, though specific details for this step remain underreported in public literature.

Critical Reaction Parameters:

  • Solvent systems (e.g., DMF or THF) influence reaction yields.

  • Temperature control (0–80°C) mitigates side reactions .

Pharmacological Properties and Future Directions

ADME Profile

  • Oral Bioavailability: Related compounds exhibit >80% bioavailability in rodent models, attributed to balanced lipophilicity and efflux transporter evasion .

  • Metabolism: Hepatic cytochrome P450 enzymes (CYP3A4/2D6) likely mediate oxidation of the piperidine ring, necessitating coadministration with CYP inhibitors in clinical settings .

Research Gaps and Opportunities

  • Target Identification: Proteomic studies are needed to map this compound’s kinome-wide interactions.

  • In Vivo Efficacy: No published data exist on its pharmacokinetics or toxicity in animal models.

  • Synthetic Optimization: Improving yield and purity via flow chemistry or enzymatic catalysis could accelerate development .

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